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Compound of Interest

Compound Name: ASP4132

Cat. No.: B3017707 Get Quote

ASP4132 Technical Support Center: Dose-
Limiting Toxicities
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in

clinical trials of ASP4132, a novel mitochondrial complex I inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASP4132?

A1: ASP4132 is an orally active, potent activator of AMP-activated protein kinase (AMPK), a

key enzyme in cellular energy homeostasis.[1][2] By inhibiting mitochondrial complex I,

ASP4132 disrupts cellular metabolism, which has been explored as a therapeutic strategy in

oncology.[3][4]

Q2: What were the primary objectives of the initial clinical trials for ASP4132?

A2: The initial phase I clinical trial (NCT02383368) was a dose-escalation and expansion study

designed to evaluate the safety, tolerability, and pharmacokinetics of ASP4132 in patients with

treatment-refractory advanced solid tumors.[3] A primary objective was to determine the

maximum tolerated dose (MTD) and the recommended Phase 2 dose by assessing dose-

limiting toxicities.
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Q3: What were the specific dose-limiting toxicities (DLTs) observed with ASP4132?

A3: Multiple DLTs were observed in the higher dose cohorts of the phase I trial. These included:

Fatigue

Mental status changes

Dizziness

Lactic acidosis

Enteritis

Posterior reversible encephalopathy syndrome (PRES)

Q4: At which dose levels did the dose-limiting toxicities occur?

A4: The 5 mg daily dose of ASP4132 was generally well-tolerated. Dose-limiting toxicities were

primarily observed in the cohorts receiving 7.5 mg daily, as well as in intermittent dosing

cohorts of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). Notably, two DLTs at

the 10 mg daily dose level led to the exploration of alternative dosing schedules.

Q5: Was a maximum tolerated dose (MTD) for ASP4132 established?

A5: The occurrence of DLTs prohibited dose escalation, and as a result, ASP4132
demonstrated limited clinical activity in the initial phase I trial.

Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) for ASP4132
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Dose Cohort Tolerability
Observed Dose-Limiting
Toxicities

5 mg (daily) Well-tolerated
Not specified as dose-limiting

at this level

7.5 mg (daily) DLTs observed

Fatigue, mental status

changes, dizziness, lactic

acidosis, enteritis, posterior

reversible encephalopathy

syndrome

10 mg (daily) Two DLTs observed

Specific toxicities not detailed

in the abstract, but led to

cohort expansion at lower

doses and intermittent

schedules.

10 mg (intermittent: 3 days on /

4 days off)
DLTs observed

Fatigue, mental status

changes, dizziness, lactic

acidosis, enteritis, posterior

reversible encephalopathy

syndrome

15 mg (intermittent: 1 day on /

6 days off)
DLTs observed

Fatigue, mental status

changes, dizziness, lactic

acidosis, enteritis, posterior

reversible encephalopathy

syndrome

Experimental Protocols
Methodology for Toxicity Assessment in the Phase I Trial (NCT02383368)

While the detailed, step-by-step experimental protocols for toxicity assessment are proprietary

to the clinical trial sponsor, the general methodology can be inferred from standard phase I

oncology trial designs.

Patient Population: Patients with treatment-refractory advanced solid tumors were enrolled.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3017707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: A dose-escalation and dose-expansion design was used.

Toxicity Monitoring: Patients were closely monitored for adverse events through regular

clinical assessments, laboratory tests (including blood lactate levels), and imaging as

clinically indicated.

DLT Definition: A dose-limiting toxicity was defined as a specific type and grade of adverse

event occurring within the first cycle of treatment that is considered unacceptable and likely

related to the study drug. The exact criteria for each DLT (e.g., the grade of fatigue or the

level of lactic acidosis) would have been specified in the clinical trial protocol.

Dose Escalation/De-escalation: The dose for subsequent patient cohorts was determined

based on the incidence of DLTs in the preceding cohort. The observation of multiple DLTs at

a given dose level would halt further escalation at that dose and could trigger dose de-

escalation or exploration of alternative schedules.
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ASP4132 Mitochondrial
Complex I

Inhibits AMPKActivates
Cellular Metabolism

(e.g., mTORC1 inhibition,
Tyrosine Kinase degradation)

Modulates Inhibition of
Tumor Growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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